3-Chloro-4-cyclopropyl-1,2,5-thiadiazole

説明

BenchChem offers high-quality 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

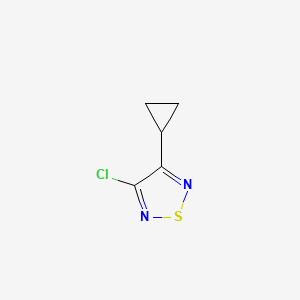

Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-cyclopropyl-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIDGRAAHFYMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Pathways

A likely synthetic approach would involve the reaction of a cyclopropyl-substituted glyoxime (B48743) with a sulfur chloride reagent. The mechanism would proceed through the formation of a dithiazolium chloride intermediate, which upon treatment with aqueous ammonia, would yield the final 3-chloro-4-cyclopropyl-1,2,5-thiadiazole. researchgate.net This general strategy has been successfully applied to a variety of substituted 1,2,5-thiadiazoles. researchgate.net

Chemical and Physical Properties

Direct experimental data for 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole is scarce. However, its properties can be inferred by examining related compounds. For instance, 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) is a colorless liquid with a boiling point of 109 °C. researchgate.net The presence of a cyclopropyl (B3062369) group in place of a fluorine atom would likely result in a higher boiling point due to the increased molecular weight and van der Waals forces.

Spectroscopic properties can also be predicted. In the 13C NMR spectrum, the carbon atoms of the thiadiazole ring are expected to appear in the range of 130–160 ppm, which is characteristic for 1,2,5-thiadiazoles. mdpi.com The cyclopropyl carbons would have distinct signals at higher field. Infrared spectroscopy would likely show characteristic bands for the C=N stretching vibrations of the thiadiazole ring. researchgate.net

Table 1: Predicted Physicochemical Properties of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₅H₅ClN₂S | --- |

| Molecular Weight | 160.62 g/mol | --- |

| Appearance | Likely a colorless to pale yellow liquid or solid | Analogy with other small molecule thiadiazoles |

| Boiling Point | > 109 °C | Higher than 3-chloro-4-fluoro-1,2,5-thiadiazole researchgate.net |

| Solubility | Likely soluble in common organic solvents | General property of similar organic compounds |

Chemical Reactivity and Potential Transformations

The reactivity of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole is dictated by the electrophilic nature of the thiadiazole ring and the presence of a reactive chlorine atom. The chlorine at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. ontosight.ai This makes it a potentially valuable intermediate for the synthesis of more complex molecules. For example, it could undergo substitution reactions with amines, alcohols, or thiols to yield a diverse array of 4-cyclopropyl-1,2,5-thiadiazole derivatives.

Biological Activities and Potential Applications

While no specific biological activities have been reported for 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole, the broader class of substituted 1,2,5-thiadiazoles has shown a wide range of pharmacological potential. researchgate.net Derivatives of 1,2,5-thiadiazole (B1195012) are known to exhibit antimicrobial, antifungal, and antiviral properties. ontosight.ai Furthermore, they have been investigated for applications in treating neurological disorders and as carbonic anhydrase inhibitors. researchgate.netchemicalbook.com The unique combination of a cyclopropyl (B3062369) group and a chloro-substituted thiadiazole ring in the target molecule suggests that it could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

Computational and Theoretical Studies on 1,2,5 Thiadiazole Electronic and Molecular Properties

Computational studies have provided significant insights into the electronic and molecular properties of the 1,2,5-thiadiazole (B1195012) ring system. Density Functional Theory (DFT) calculations have been employed to understand the electronic structure, aromaticity, and reactivity of these compounds. rsc.org Such studies have shown that the interplay between the substituents and the thiadiazole core can be used to tune the electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

Tautomerism is a key consideration in heterocyclic chemistry, particularly for substituted thiadiazoles bearing hydroxyl, amino, or mercapto groups. isres.org While 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole itself does not have substituents prone to tautomerization, understanding this phenomenon is crucial when considering its potential derivatives. For instance, if the chlorine atom were to be substituted by a hydroxyl or amino group, the resulting compound could exist in different tautomeric forms. Theoretical studies have been instrumental in determining the relative stabilities of these tautomers in various environments. researchgate.net For mercapto-substituted thiadiazoles, for example, the thione tautomer is often found to be more stable. isres.org

Table 2: Summary of Computational Findings for Substituted 1,2,5-Thiadiazoles

| Studied Property | Key Findings | References |

| Electronic Structure | Substituents significantly influence the HOMO-LUMO gap, allowing for tunable electronic properties. | rsc.org |

| Molecular Geometry | 1,2,5-Thiadiazole ring is generally planar. | researchgate.net |

| Tautomerism | The relative stability of tautomers (e.g., thiol vs. thione) depends on the substituent and the environment. | isres.orgresearchgate.net |

Emerging Research Frontiers and Applications of 1,2,5 Thiadiazole Scaffolds

Strategic Intermediates in Advanced Organic Synthesis

The 1,2,5-thiadiazole (B1195012) moiety serves as a fundamental building block in the synthesis of more complex molecular architectures. Its derivatives are key intermediates in the construction of elaborate heterocyclic systems and in the generation of diverse chemical libraries for drug discovery and materials science.

Construction of Complex Heterocyclic Systems beyond the Monocycle

The 1,2,5-thiadiazole ring can be functionalized and subsequently used in cyclization reactions to create fused heterocyclic systems. These more complex structures often exhibit unique photophysical and electronic properties. For instance, the fusion of 1,2,5-thiadiazole units with aromatic systems has led to the development of novel fluorophores and semiconducting materials. A general synthetic pathway to 1,2,5-thiadiazoles has been developed, highlighting their accessibility for further chemical elaboration. acs.org The reactivity of the thiadiazole ring, including its S-oxides and S,S-dioxides, offers various avenues for constructing intricate molecular frameworks. isres.org The synthesis of functionalized 1,2,5-thiadiazoles can be achieved through methods such as the trifluoroacetic anhydride-mediated synthesis from nitro-group-containing N-tert-butanesulfinamides. organic-chemistry.org

Building Blocks for Diverse Chemical Libraries

Thiadiazoles, in general, are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net The 1,2,5-thiadiazole core is a valuable component in the design and synthesis of chemical libraries for high-throughput screening. By systematically modifying the substituents on the 1,2,5-thiadiazole ring, chemists can generate a vast array of compounds with diverse physicochemical properties. This approach is instrumental in the search for new therapeutic agents and functional materials. The stability and synthetic accessibility of the 1,2,5-thiadiazole ring make it an ideal foundation for creating these libraries.

Contributions to Advanced Materials Science

The electron-deficient nature of the 1,2,5-thiadiazole ring makes it an excellent component for advanced materials, particularly in the field of organic electronics. Its incorporation into polymers and small molecules can significantly influence their electronic and optical properties.

Incorporation into Organic Electronic Materials (e.g., Organic Photovoltaics)

1,2,5-Thiadiazole derivatives have been extensively used as building blocks for organic semiconductors in organic solar cells (OSCs) and organic field-effect transistors (OFETs). nih.govacs.org The inclusion of the 1,2,5-thiadiazole unit in donor-acceptor (D-A) type polymers and small molecules can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron transport and can lead to improved device performance. For example, benzo[c] acs.orgworldscientific.comresearchgate.netthiadiazole-based scaffolds have been investigated for their potential in organic solar cells. acs.orgresearchgate.net The fusion of 1,2,5-thiadiazole rings into larger aromatic systems, such as in naphtho[1,2-c:5,6-c′]bis( acs.orgworldscientific.comresearchgate.netthiadiazole), has led to the development of efficient polymer donors for organic solar cells with efficiencies exceeding 19%. rsc.org Furthermore, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide has been computationally studied for its potential use in organic photovoltaics. semanticscholar.org

Table 1: Performance of 1,2,5-Thiadiazole-Based Organic Solar Cells

| Donor Polymer | Acceptor | Power Conversion Efficiency (%) |

|---|---|---|

| PiNT | BTP-eC9 | 19.1 rsc.org |

| PNT | BTP-eC9 | 14.2 rsc.org |

| PiBT | BTP-eC9 | 9.2 rsc.org |

| D18 | Y6 | 18.22 (certified 17.6) researchgate.net |

Design of Functional Molecules with Tunable Properties

The properties of molecules containing the 1,2,5-thiadiazole scaffold can be fine-tuned by altering the substituents on the ring. This tunability is crucial for the rational design of functional materials with specific optical and electronic characteristics. For instance, the emission color of fluorophores based on 1,3-thiazole can be tuned by modifying the molecular structure, a principle that also applies to 1,2,5-thiadiazole derivatives. nih.gov The development of quantitative structure-property relationships (QSPR) for 1,2,5-thiadiazole compounds allows for the prediction of their spectral properties, aiding in the design of molecules with desired functionalities. doi.org The synthesis of arylalkynyl-benzo[c] acs.orgworldscientific.comresearchgate.netthiadiazole derivatives has been explored for their amplified spontaneous emission properties, which are relevant for laser applications. rsc.org

Innovating Chemical Probes for Interrogating Biological Systems

The unique properties of the 1,2,5-thiadiazole scaffold have also been harnessed in the development of chemical probes for biological applications. These probes can be used to detect and image specific analytes in living systems, providing valuable insights into biological processes.

Recent research has demonstrated the utility of 1,2,5-thiadiazole derivatives in creating fluorescent probes. For example, a near-infrared fluorescent probe based on a diaminobenzene-(1,2,5-thiadiazole) structure has been developed for the real-time detection of nitric oxide (NO) in inflammatory bowel disease. nih.gov This probe operates via an "off-on" mechanism, where the reaction with NO leads to a significant increase in fluorescence.

Furthermore, novel fluorophores based on benzo-bis(1,2,5-thiadiazole) have been synthesized for in vivo near-infrared (NIR-II) imaging of cancer. researchgate.netrsc.org These probes exhibit emission in the NIR-II window (1000-1700 nm), which allows for deeper tissue penetration and higher resolution imaging. A small-molecule probe derived from this scaffold has been successfully used for targeted imaging of prostate cancer in living mice. rsc.org The diverse biological activities of 1,2,5-thiadiazole derivatives underscore their potential as versatile tools in chemical biology and medicinal chemistry. nih.govresearchgate.net

Rational Design Principles for Bio-relevant Scaffolds

The 1,2,5-thiadiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and versatile biological activities. researchgate.netnih.gov Several key principles guide the rational design of new therapeutic agents incorporating this core structure.

One fundamental principle is the concept of bioisosterism , where the thiadiazole ring serves as a replacement for other aromatic rings like benzene (B151609) or oxazole. researchgate.net This substitution can enhance biological activity, improve metabolic stability, and modulate lipophilicity, a critical factor in drug absorption and distribution. researchgate.net The sulfur atom, in particular, contributes to the molecule's lipophilic character. researchgate.net

The electronic nature of the 1,2,5-thiadiazole ring is another crucial design element. It acts as a constrained pharmacophore and possesses both 'two-electron donor' capabilities and the ability to participate in hydrogen bonding. researchgate.net The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, the electronic properties of substituents on the thiadiazole ring can be fine-tuned to optimize these interactions and, consequently, the biological activity. nih.gov For instance, the introduction of specific groups at different positions can lead to highly selective enzyme inhibitors. nih.gov

The structural stability of the thiadiazole ring, both chemically and thermally, is another advantage, allowing for a wide range of synthetic modifications without degradation of the core scaffold. nih.gov This stability enables the development of a diverse library of analogues for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into viable drug candidates.

Patent Landscape and Trends in Thiadiazole-Based Chemical Innovations

The therapeutic potential of thiadiazole derivatives is reflected in a robust and expanding patent landscape. A review of patents published between 2005 and 2016 highlights the broad spectrum of biological applications claimed for these compounds. nih.gov Innovations span numerous therapeutic areas, underscoring the versatility of the thiadiazole scaffold.

Patented applications for thiadiazole derivatives cover a wide range of inhibitory activities. nih.gov These include uses as:

Anti-inflammatory agents

Antimicrobial (antibacterial and antifungal) agents researchgate.netsciencescholar.us

Antitumor and anticancer therapeutics researchgate.netresearchgate.net

Antiviral compounds nih.govresearchgate.net

Anticonvulsants nih.govresearchgate.net

Herbicides and algicides nih.gov

Enzyme inhibitors nih.gov

A significant trend in recent years has been the development of thiadiazole-based compounds as highly specific enzyme inhibitors. nih.gov Patents have been granted for derivatives that target protein kinases, which are crucial in cancer development, and phosphatidylinositol-3-kinases. researchgate.net The electronic properties of the substituents on the thiadiazole ring play a key role in achieving this selectivity. nih.gov For example, many of the most potent 1,3,4-thiadiazole (B1197879) inhibitors incorporate secondary alkyl(aryl)amido- or benzylthio(mercapto) groups. nih.gov While this applies to a different isomer, it illustrates the principle of targeted functionalization.

The patent literature indicates that thiadiazole derivatives are frequently considered lead compounds in drug discovery programs. nih.gov Commercially available drugs and drug candidates containing this scaffold, such as Tizanidine, Azetepa, and Zibotentan, validate its importance in the pharmaceutical industry. researchgate.netmdpi.com

Patented Therapeutic Applications of Thiadiazole Scaffolds

| Therapeutic Area | Examples of Targeted Activity | Reference |

|---|---|---|

| Oncology | Antitumor, Anticancer, Protein Kinase Inhibition | nih.govresearchgate.netresearchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antitubercular, Antileishmanial | nih.govresearchgate.netsciencescholar.us |

| Inflammation & Immunology | Anti-inflammatory, Antioxidant | nih.govresearchgate.net |

| Neurology | Anticonvulsant, Neuroprotective | nih.gov |

| Agriculture | Herbicidal, Algicidal | nih.gov |

Future Research Directions for 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole and Analogues

While the broader 1,2,5-thiadiazole scaffold is well-explored, the specific compound 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole represents an area with significant potential for new discoveries. Future research can be directed toward novel synthetic strategies and exploring its unique reactivity.

The synthesis of 4-substituted-3-chloro-1,2,5-thiadiazoles has been achieved through established methods. One common approach involves the reaction of acyclic compounds with an NCCN grouping, such as monosubstituted glyoximes, with sulfur monochloride or sulfur dichloride. researchgate.net Another documented route produces 3-chloro-4-hydroxy-1,2,5-thiadiazole from cyanoformamide (B1595522) and a sulfur chloride, which can then be further modified. google.com

However, there is considerable room for the application of modern synthetic methodologies to improve efficiency, yield, and substrate scope. Future research could explore:

Continuous Flow Chemistry: Industrial synthesis of related compounds like 3-Chloro-4-morpholino-1,2,5-thiadiazole utilizes continuous flow reactors for consistency and quality. nbinno.com Applying this technology to the synthesis of the cyclopropyl (B3062369) analogue could offer significant advantages in terms of safety, scalability, and process control.

Catalytic Methods: Development of novel catalytic systems could provide more direct and atom-economical routes. This might include transition-metal-catalyzed cyclization reactions to form the thiadiazole ring from readily available cyclopropyl-containing precursors.

One-Pot Procedures: Designing multi-component, one-pot reactions that combine several synthetic steps without isolating intermediates could streamline the synthesis. For instance, a one-pot synthesis of 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes and sulfur monochloride has been developed and could be adapted. researchgate.net

The reactivity of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole is primarily dictated by the chloro substituent, which is susceptible to nucleophilic substitution. This provides a classical method for introducing a wide variety of functional groups, as seen in the synthesis of the Timolol intermediate where a morpholine (B109124) group replaces the chlorine. nbinno.com

Future research should focus on expanding the toolkit for functionalizing this scaffold. Key areas for exploration include:

Transition-Metal Cross-Coupling: The C-Cl bond on the thiadiazole ring is an ideal handle for modern cross-coupling reactions. Methodologies like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a vast array of novel analogues with diverse aryl, alkyl, alkynyl, and amino substituents, which is critical for probing structure-activity relationships.

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclopropyl ring, while challenging, would represent a significant advance. Developing regioselective methods to introduce new groups onto the cyclopropyl moiety without opening the ring could lead to novel molecular architectures.

By pursuing these unexplored synthetic and functionalization strategies, researchers can unlock the full potential of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole and its analogues for applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : A common synthesis involves cyclopropane ring functionalization via nucleophilic substitution. For example, 4-cyclopropyl-1,2,5-thiadiazole derivatives can undergo chlorination using POCl₃ or SOCl₂ under reflux conditions . Solvent choice (e.g., anhydrous dichloromethane) and catalyst addition (e.g., catalytic DMAP) can enhance reaction efficiency. Post-synthesis, vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm cyclopropyl proton environments (δ ~1.0–2.5 ppm) and thiadiazole ring carbons (δ ~150–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₅H₅ClN₂S: 160.63 g/mol) and isotopic patterns .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What are the key physicochemical properties of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole, and how do they influence experimental design?

- Answer :

- Melting Point : Limited data for the cyclopropyl variant, but analogous morpholino derivatives (e.g., 3-Chloro-4-morpholino-1,2,5-thiadiazole) melt at 44–47°C .

- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at 2–8°C .

- Solubility : Low polarity; dissolves in DCM, THF, and DMSO but is insoluble in water .

Q. How can researchers functionalize the cyclopropyl or thiadiazole moieties for downstream applications?

- Methodological Answer :

- Cyclopropyl Ring : Catalytic hydrogenation (H₂/Pd-C) opens the ring for amine or carboxylic acid derivatives.

- Thiadiazole Core : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 4-position .

- Chlorine Substitution : React with amines (e.g., morpholine) in DMF at 80°C to yield 4-substituted analogs .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole, and how do steric effects influence regioselectivity?

- Answer : Chlorination proceeds via an SNAr mechanism, where electron-withdrawing thiadiazole groups activate the 3-position for nucleophilic attack. Cyclopropane’s steric bulk directs substitution to the less hindered 4-position. Computational DFT studies (e.g., Gaussian09) can model transition states to predict regioselectivity .

Q. How does 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole behave under thermal or photolytic stress, and what degradation products form?

- Methodological Answer :

- Thermal Stability : TGA analysis shows decomposition >200°C. Major products include cyclopropane ring-opened sulfides (e.g., 3-mercapto-1,2,5-thiadiazole).

- Photolysis : UV irradiation (254 nm) in methanol yields 3-hydroxy derivatives via radical intermediates. LC-MS/MS tracks degradation pathways .

Q. What computational strategies are effective for predicting the biological activity of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole derivatives?

- Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- QSAR Models : Train on thiadiazole datasets to correlate substituent electronegativity with IC₅₀ values .

Q. What methodologies are used to evaluate the pharmacological potential of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole in drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。